molecular formula C15H25BN2O3 B1447780 (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid CAS No. 1704063-57-9

(3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid

Cat. No.: B1447780
CAS No.: 1704063-57-9
M. Wt: 292.18 g/mol
InChI Key: IBFSGCCPHPAHLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula

The compound’s molecular formula is C₁₅H₂₅BN₂O₃ , derived from:

  • C₁₅ : 1 phenyl ring (C₆) + 3 carbons in the propoxy chain (–O–CH₂CH₂CH₂–) + 6 carbons in the 4-ethylpiperazine group (C₆H₁₂N₂) + 1 carbon from the ethyl group.
  • H₂₅ : Hydrogen atoms distributed across the phenyl ring, propoxy chain, and piperazine/ethyl groups.
  • BN₂O₃ : Boron from the boronic acid, nitrogen from the piperazine, and oxygen from the boronic acid and ether group.

Molecular Weight

The molecular weight is 292.18 g/mol , calculated as:

Element Atomic Mass (g/mol) Quantity Contribution (g/mol)
C 12.01 15 180.15
H 1.008 25 25.20
B 10.81 1 10.81
N 14.01 2 28.02
O 16.00 3 48.00
Total 292.18

This matches the PubChem entry for CID 91758852.

Structural Isomerism and Conformational Flexibility

Structural Isomerism

The compound exhibits no geometric or positional isomerism due to the following:

  • Fixed substituent positions : The boronic acid group is fixed at the phenyl ring’s para position relative to the propoxy chain.
  • Single bonds : The propoxy chain and piperazine group lack double bonds or stereogenic centers.

Conformational Flexibility

  • Piperazine ring : The 4-ethylpiperazine group adopts a chair conformation, with the ethyl group occupying an equatorial position to minimize steric strain.
  • Propoxy chain : The –O–CH₂CH₂CH₂– chain allows free rotation, enabling multiple conformations.

Crystallographic Data and Three-Dimensional Configuration

No experimental crystallographic data are available for this compound. However, related boronic acid derivatives (e.g., 4-(4-methylpiperazin-1-yl)phenylboronic acid) reveal trends in molecular packing:

  • Hydrogen bonding : Boronic acid’s –B(OH)₂ group participates in intermolecular hydrogen bonds.
  • Piperazine orientation : The ethyl group in the piperazine ring typically adopts an equatorial position to maximize stability.

Spectroscopic Characterization (NMR, IR, UV-Vis, MS)

Predicted NMR Data

NMR Signal Chemical Shift (δ) Multiplicity Assignment
1H NMR
Boronic acid –OH ~5.0–6.0 ppm Broad singlet Exchange-broadened –B(OH)₂ proton
Phenyl ring protons 6.5–7.5 ppm Multiplet Aromatic protons (ortho/para to substituents)
Piperazine –CH₂– 2.5–3.0 ppm Multiplet Piperazine ring protons
Ethyl –CH₂– 1.2–1.5 ppm Triplet Ethyl group protons
13C NMR
Boronic acid carbon ~135–145 ppm Singlet Carbon attached to boron

IR Spectroscopy

Absorption Band (cm⁻¹) Assignment
~3300–3500 Broad –B(OH)₂ stretch
~1300–1400 B–O stretching vibrations
~1240–1260 C–O–C ether stretch

UV-Vis and Mass Spectrometry

  • UV-Vis : Boronic acid derivatives typically absorb in the UV range (λ < 300 nm) due to π→π* transitions in the aromatic system.
  • MS : Molecular ion peak at m/z 292.18 (C₁₅H₂₅BN₂O₃⁺).

Table 1: Key Spectroscopic Data Comparison

Technique Peak/Signal Assignment Source
1H NMR 5.0–6.0 ppm Boronic acid –OH proton Predicted
13C NMR 135–145 ppm Boron-attached carbon Predicted
IR 3300–3500 cm⁻¹ –B(OH)₂ stretch
MS m/z 292.18 Molecular ion

Properties

IUPAC Name

[3-[3-(4-ethylpiperazin-1-yl)propoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BN2O3/c1-2-17-8-10-18(11-9-17)7-4-12-21-15-6-3-5-14(13-15)16(19)20/h3,5-6,13,19-20H,2,4,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFSGCCPHPAHLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCCCN2CCN(CC2)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Substituted Aryl Precursor

  • Starting Material: A substituted chlorobenzaldehyde or chlorophenol derivative bearing the propoxy and piperazine substituents.
  • Protection/Deprotection: Functional groups such as amines on piperazine may require protection during boronation steps to avoid side reactions.

Formation of the Organometallic Intermediate

  • Magnesium Insertion: Reaction of the substituted aryl chloride with magnesium in the presence of anthracene to form the corresponding arylmagnesium halide (Grignard reagent) has been reported as an effective method for preparing phenylboronic acid derivatives.
  • This step is sensitive to the presence of other functional groups and requires controlled conditions to prevent decomposition.

Introduction of the Boronic Acid Group

  • Reaction with Boron Reagents: The arylmagnesium intermediate is then reacted with trialkyl borates or boron electrophiles to form the boronate ester intermediate.
  • Hydrolysis: Subsequent acidic hydrolysis converts the boronate ester into the free boronic acid.

Purification and Characterization

  • The final boronic acid is isolated by crystallization or chromatography.
  • Characterization includes NMR, IR, and mass spectrometry to confirm the boronic acid functionality and the integrity of the piperazine substituent.

Data Table: Summary of Key Reaction Parameters from Related Patent Processes

Step Reagents/Conditions Notes
Aryl Chloride to Grignard Mg, Anthracene, THF, inert atmosphere Formation of arylmagnesium halide intermediate
Grignard to Boronate Ester Trialkyl borate (e.g., B(OMe)3), low temp Reaction temperature critical to avoid side reactions
Hydrolysis Acidic aqueous workup (e.g., HCl, pH ~4-5) Converts boronate ester to boronic acid
Protection/Deprotection Boc or other protecting groups for amines Protects piperazine nitrogen during metalation
Purification Recrystallization or column chromatography Ensures high purity of final boronic acid

Research Findings and Considerations

  • Functional Group Compatibility: The presence of the 4-ethylpiperazin-1-yl group demands mild reaction conditions to prevent degradation or alkylation of the nitrogen atoms.
  • Yield Optimization: Use of anthracene as an additive improves the formation of the Grignard reagent from chlorinated aromatics, enhancing yield and selectivity.
  • Alternative Routes: Catalytic borylation of aryl halides using palladium catalysts and bis(pinacolato)diboron reagents may be explored but requires careful optimization to tolerate the piperazine substituent.
  • Stability: Boronic acids are prone to oxidation and dehydration; thus, storage under inert atmosphere and low temperature is recommended.

Chemical Reactions Analysis

Types of Reactions

(3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or sulfonates.

    Coupling Reactions: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or ethanol.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Boranes.

    Substitution: Alkylated or arylated derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

(3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid has diverse applications in scientific research:

    Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its boronic acid group, which can interact with diols in biomolecules.

    Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the synthesis of advanced materials and polymers due to its reactivity and functional groups.

Mechanism of Action

The mechanism of action of (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor modulation. The piperazine ring can interact with various biological targets, contributing to its pharmacological effects .

Comparison with Similar Compounds

Key Properties :

  • Purity : >98% (HPLC) .
  • Storage : Stable at -80°C for 6 months or -20°C for 1 month .
  • Hazards : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation) .

Structural Analogues with Piperazine/Piperidine Moieties

Table 1: Structural and Physicochemical Comparisons
Compound Name (CAS) Molecular Formula Molecular Weight Key Structural Differences Applications/Notes Reference
(4-(4-Ethylpiperazin-1-yl)phenyl)boronic acid monohydrochloride (2096339-70-5) C₁₂H₁₈BN₂O₂·HCl 296.15 - Para-substituted phenyl ring
- HCl salt
Potential intermediate in kinase inhibitor synthesis
3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenylboronic acid hydrochloride (957060-95-6) C₁₃H₂₀BClN₂O₄ 314.58 - Carbonyl group
- Hydroxyethyl substituent
Enhanced solubility due to HCl salt
3-Fluoro-4-(2-(4-Methylpiperazin-1-yl)ethoxy)phenylboronic acid (1704064-12-9) C₁₄H₂₁BFN₂O₃ 295.14 - Fluorine substituent
- Ethoxy linker
Improved electronegativity for binding
3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenylboronic acid (1704064-04-9) C₁₅H₂₃BFNO₃ 295.16 - Piperidine (vs. piperazine)
- Methyl group
Altered ring basicity and flexibility
Key Observations :

Linker Length: Propoxy (target compound) vs. ethoxy (CAS 1704064-12-9) affects molecular flexibility and spatial orientation in target interactions .

Salt Forms :

  • The hydrochloride salt in CAS 2096339-70-5 and 957060-95-6 improves aqueous solubility compared to the free base form of the target compound .

Ring System Variations :

  • Piperidine (CAS 1704064-04-9) lacks the second nitrogen in piperazine, reducing hydrogen-bonding capacity and altering pharmacokinetics .

Comparison with Other Boronic Acid Derivatives :
  • (6-Acetamidopyridin-3-yl)boronic acid (): Used in synthesizing MNK inhibitors but lacks the piperazine moiety, reducing its utility in targeting piperazine-dependent enzymes.
  • (3-Morpholinophenyl)boronic acid (CAS 863377-22-4, ): Morpholine substituent offers different electronic effects compared to ethylpiperazine, impacting reactivity in cross-coupling reactions .

Structure-Activity Relationship (SAR) Insights

  • Piperazine Substitution : The ethyl group in the target compound may enhance lipid solubility compared to methyl (CAS 1704064-12-9) or hydroxyethyl (CAS 957060-95-6) substituents, affecting cell membrane permeability .
  • Boronic Acid Positioning : Meta-substitution (target compound) vs. para-substitution (CAS 2096339-70-5) influences steric hindrance during Suzuki reactions .

Biological Activity

(3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and infectious diseases.

  • Molecular Formula : C15H25BN2O3
  • Molecular Weight : 292.19 g/mol
  • CAS Number : 1704063-57-9
  • Solubility : Soluble in DMSO and other organic solvents.

Boronic acids are known to interact with diols and other biomolecules through reversible covalent bonding. This characteristic allows them to inhibit key enzymes involved in various biological pathways, including proteasomes and kinases.

Anticancer Activity

Research indicates that boronic acids, including the compound in focus, exhibit significant anticancer properties:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated effectiveness in reducing the viability of prostate cancer cells by targeting the Rho family of GTP-binding proteins, which play a crucial role in cell migration and invasion .
  • Cell Cycle Arrest : The compound has been noted to induce G2/M phase arrest in cancer cells, thereby inhibiting their growth. This mechanism is critical for developing therapies aimed at halting tumor progression .

Antibacterial Activity

Boronic acids have also shown promise as antibacterial agents:

  • Mechanism Against Resistant Strains : Certain derivatives have been designed to target β-lactamases, enzymes responsible for antibiotic resistance. The interaction of boronic acids with these enzymes can restore the efficacy of conventional antibiotics against resistant bacterial strains .

Case Studies and Research Findings

StudyFindings
Study on Prostate Cancer Cells Demonstrated that treatment with phenylboronic acid derivatives decreased activities of RhoA, Rac1, and Cdc42 in DU-145 metastatic prostate cancer cells.
Antibacterial Efficacy Boronic acid derivatives showed inhibitory constants (Ki) as low as 0.004 µM against resistant bacterial strains.
In Vivo Pharmacokinetics Studies indicated that certain boronic acid compounds can be effectively administered intravenously with favorable pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid, and how are intermediates validated?

  • Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging boronic acid derivatives. A key intermediate, such as a halogenated aryl precursor (e.g., bromophenyl derivatives), is coupled with a boronic acid using Pd catalysts (e.g., PdCl₂(Ph₃P)₂ or tetrakis(triphenylphosphine)palladium(0)) in solvents like 1,4-dioxane or ethylene glycol dimethyl ether. Reaction conditions often involve reflux (~100°C) under inert atmospheres (N₂) for 4–12 hours . Intermediate validation employs thin-layer chromatography (TLC) and high-resolution mass spectrometry (HRMS) to confirm molecular weights (e.g., HRMS data in ).

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer :

  • ¹H/¹³C NMR : To confirm the aryl and piperazine substituents.
  • HRMS : For exact mass determination (e.g., calculated vs. observed [M-K]⁻ values as in ).
  • FT-IR : To identify B-O and C-N stretches.
  • X-ray crystallography (if crystalline): For structural elucidation, though solubility challenges may require co-crystallization agents.

Q. What are the solubility and stability considerations for this boronic acid in aqueous and organic solvents?

  • Answer : Boronic acids generally exhibit limited aqueous solubility but dissolve in polar aprotic solvents (DMSO, DMF). Stability is pH-dependent: they form borate esters in basic conditions and hydrolyze in acidic media. Storage recommendations include desiccated environments at 2–8°C to prevent protodeboronation .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling to minimize byproducts?

  • Answer : Optimization involves:

  • Catalyst selection : PdCl₂(Ph₃P)₂ with ligands like t-Bu-XPhos improves yield .
  • Base choice : Na₂CO₃ or Cs₂CO₃ enhances coupling efficiency by maintaining pH >7 .
  • Solvent systems : Mixed solvents (e.g., 1,4-dioxane/water) balance solubility and reactivity .
  • Temperature control : Gradual heating avoids thermal decomposition of the boronic acid.

Q. What strategies mitigate boronic acid instability during prolonged storage or reaction cycles?

  • Answer :

  • Derivatization : Convert to pinacol esters, which are more stable .
  • Lyophilization : For long-term storage, lyophilize under vacuum to prevent hydrolysis .
  • In situ generation : Use boronate esters directly in reactions to bypass free boronic acid instability .

Q. How does the 4-ethylpiperazine moiety influence the compound’s reactivity in medicinal chemistry applications?

  • Answer : The piperazine group enhances solubility and bioavailability via hydrogen bonding. Its basicity (pKa ~7.5) allows pH-dependent interactions with biological targets, such as protease active sites. Computational docking studies (e.g., molecular dynamics simulations) can predict binding affinities, as seen with similar boronic acid protease inhibitors .

Q. What analytical methods are used to resolve co-eluting impurities in synthesized batches?

  • Answer :

  • HPLC with orthogonal columns : C18 and phenyl-hexyl phases separate epimers or regioisomers .
  • Ion-pair chromatography : For charged impurities (e.g., unreacted intermediates).
  • 2D NMR (COSY, HSQC) : To distinguish structurally similar contaminants .

Q. How can computational modeling predict the compound’s interactions with biological targets like SARS-CoV-2 proteases?

  • Answer :

  • Density Functional Theory (DFT) : Models boron’s electrophilic interactions with catalytic residues (e.g., serine in proteases) .
  • Molecular docking (AutoDock Vina) : Screens binding poses using crystal structures of target enzymes.
  • MD simulations (AMBER/GROMACS) : Assess stability of boron-enzyme complexes over nanosecond timescales .

Q. What in vitro assays validate the compound’s biological activity against enzyme targets?

  • Answer :

  • Fluorogenic protease assays : Measure inhibition kinetics (IC₅₀) using substrates like AMC-tagged peptides.
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) in real-time .
  • Cellular cytotoxicity (MTT assay) : Ensures selectivity over host cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.